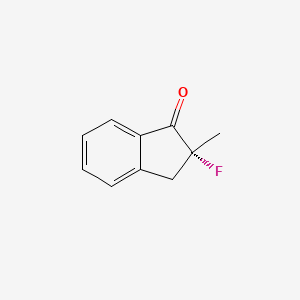

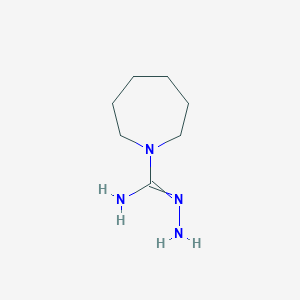

![molecular formula C6H7N3O2 B11919298 6-[(Z)-(hydroxyimino)methyl]-4-methylpyrimidin-2(1H)-one](/img/structure/B11919298.png)

6-[(Z)-(hydroxyimino)methyl]-4-methylpyrimidin-2(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(E)-2-Hydroxy-6-methylpyrimidine-4-carbaldehyde oxime is a chemical compound that belongs to the class of oximes Oximes are characterized by the presence of a hydroxy-imine functional group, which is known for its diverse biological and pharmacological applications

Preparation Methods

The synthesis of (E)-2-Hydroxy-6-methylpyrimidine-4-carbaldehyde oxime typically involves the reaction of hydroxylamine with the corresponding aldehyde or ketone. The reaction is usually carried out in aqueous media and can be catalyzed by aniline or phenylenediamine derivatives . The reaction conditions are mild, and the process is highly chemoselective, resulting in the formation of a stable oxime bond . Industrial production methods may involve the use of preactivated NHS-ester or other derivatives to facilitate the synthesis .

Chemical Reactions Analysis

(E)-2-Hydroxy-6-methylpyrimidine-4-carbaldehyde oxime undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include catalytic amine buffers, which can accelerate the reaction rates significantly . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of nitroalkenes can yield both aldoximes and ketoximes .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various bioconjugates, including polymer-proteins, peptide dendrimers, and glycoconjugates . In biology and medicine, oximes are known for their antibacterial, antifungal, anti-inflammatory, antioxidant, and anticancer activities . They are also used as antidotes for organophosphate poisoning due to their ability to reactivate acetylcholinesterase . In industry, oxime-based compounds are used in the production of cephalosporin antibiotics, which have a broad spectrum of antimicrobial activity .

Mechanism of Action

The mechanism of action of (E)-2-Hydroxy-6-methylpyrimidine-4-carbaldehyde oxime involves its interaction with specific molecular targets and pathways. For instance, oximes can reactivate acetylcholinesterase by binding to the enzyme and reversing the inhibition caused by organophosphates . Additionally, oximes can inhibit various kinases, including AMP-activated protein kinase, phosphatidylinositol 3-kinase, and cyclin-dependent kinases, which play crucial roles in cellular processes .

Comparison with Similar Compounds

(E)-2-Hydroxy-6-methylpyrimidine-4-carbaldehyde oxime can be compared with other similar compounds such as pralidoxime, obidoxime, HI-6, trimedoxime, and methoxime . These compounds share the oxime functional group and are known for their applications as antidotes for nerve agents and in the treatment of bacterial infections. (E)-2-Hydroxy-6-methylpyrimidine-4-carbaldehyde oxime is unique due to its specific structure and the potential for diverse applications in various fields.

Properties

Molecular Formula |

C6H7N3O2 |

|---|---|

Molecular Weight |

153.14 g/mol |

IUPAC Name |

4-[(Z)-hydroxyiminomethyl]-6-methyl-1H-pyrimidin-2-one |

InChI |

InChI=1S/C6H7N3O2/c1-4-2-5(3-7-11)9-6(10)8-4/h2-3,11H,1H3,(H,8,9,10)/b7-3- |

InChI Key |

NTWNLPJRFQXHEX-CLTKARDFSA-N |

Isomeric SMILES |

CC1=CC(=NC(=O)N1)/C=N\O |

Canonical SMILES |

CC1=CC(=NC(=O)N1)C=NO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Methyl-9-oxa-6-azaspiro[4.5]decane](/img/structure/B11919276.png)

![7H-Oxazolo[5,4-e]indazole](/img/structure/B11919290.png)

![3-Chloro-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B11919292.png)

![1,3,5,9-Tetraazaspiro[5.5]undecane](/img/structure/B11919297.png)